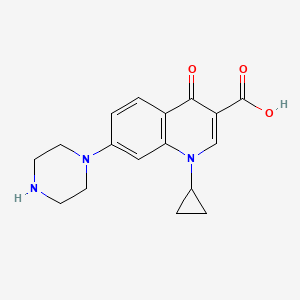

Acide 1-cyclopropyl-4-oxo-7-pipérazin-1-ylquinoline-3-carboxylique

Vue d'ensemble

Description

Desfluorociprofloxacin (Ciprofloxacin EP Impurity B) is an impurity of Ciprofloxacin, fluorinated quinolone antibacterial.

Desfluorociprofloxacin is an impurity of Ciprofloxacin.

Applications De Recherche Scientifique

Activité antibactérienne

Ce composé a été trouvé pour avoir une activité antibactérienne {svg_1}. Il s’agit d’un antibiotique puissant et largement utilisé de la famille des fluoroquinolones {svg_2}. Il présente un large spectre d’activité couvrant les organismes Gram-positifs et Gram-négatifs de type sauvage {svg_3}.

Accumulation cellulaire

Le composé a été étudié pour ses propriétés d’accumulation cellulaire {svg_4}. Certains dérivés de ce composé se sont révélés s’accumuler 2 à 3 fois plus que la ciprofloxacine dans les macrophages de souris {svg_5}.

Sensibilité aux transporteurs d’efflux

La sensibilité du composé aux transporteurs d’efflux a été évaluée {svg_6}. Par exemple, la N-benzyl-ciprofloxacine, un dérivé de ce composé, s’est avérée à peine affectée par Mrp4, un transporteur d’efflux {svg_7}.

Activité intracellulaire

L’activité intracellulaire de ce composé a été étudiée, en particulier contre les bactéries intracellulaires {svg_8}. Il s’est avéré être aussi puissant que la ciprofloxacine contre les bactéries intracellulaires {svg_9}.

Matériel de référence de l’impureté

Le composé sert de matériel de référence de l’impureté dans les tests pharmaceutiques {svg_10}. Il est utilisé dans le développement analytique, la validation de méthode et les tests de stabilité et de libération {svg_11}.

Inhibition de la gyrase de l’ADN bactérien

La ciprofloxacine, un dérivé de ce composé, est connue pour inhiber la gyrase de l’ADN bactérien {svg_12}. Cette enzyme est essentielle pour la réplication, la transcription et la réparation de l’ADN bactérien {svg_13}.

Mécanisme D'action

Target of Action

The primary target of 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid is the DNA gyrase enzyme . This enzyme plays a crucial role in bacterial DNA synthesis, making it an effective target for antibiotics .

Mode of Action

1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid acts by inhibiting bacterial DNA synthesis . It achieves this by blocking the subunit A of the DNA gyrase enzyme . This compound also affects the bacterial cell wall , further inhibiting bacterial growth.

Biochemical Pathways

The compound’s action on the DNA gyrase enzyme disrupts the normal biochemical pathways of bacterial DNA synthesis . By blocking the enzyme, the compound prevents the supercoiling of bacterial DNA, a critical step in DNA replication . This disruption in the DNA synthesis pathway leads to the death of the bacterial cells .

Pharmacokinetics

They are distributed widely in body tissues and fluids, metabolized in the liver, and excreted via the kidneys .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By blocking DNA synthesis, the compound prevents the bacteria from replicating . This leads to a reduction in the number of bacterial cells, helping to clear the bacterial infection .

Action Environment

The efficacy and stability of 1-Cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid can be influenced by various environmental factors. Additionally, resistance mechanisms in bacteria, such as efflux pumps, can also impact the compound’s efficacy .

Propriétés

IUPAC Name |

1-cyclopropyl-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c21-16-13-4-3-12(19-7-5-18-6-8-19)9-15(13)20(11-1-2-11)10-14(16)17(22)23/h3-4,9-11,18H,1-2,5-8H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWQJEAWVHIBCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)N4CCNCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93107-11-0 | |

| Record name | Desfluorociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUOROCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0FPD89RI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

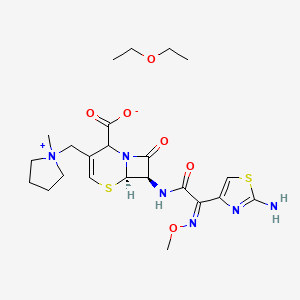

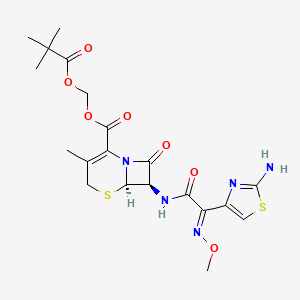

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3R,6RS)-2-(3-Oxobutyl)-3-methyl-6-[(R)-2-propanal]cyclohexanone](/img/structure/B601295.png)

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)